molecular formula C8H9ClN4 B3024742 2-Chloro-9-isopropyl-9H-purine CAS No. 890093-94-4

2-Chloro-9-isopropyl-9H-purine

Cat. No.: B3024742
CAS No.: 890093-94-4
M. Wt: 196.64 g/mol
InChI Key: RIBKWYDHQVKCIF-UHFFFAOYSA-N
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Description

2-Chloro-9-isopropyl-9H-purine is a heterocyclic compound with the empirical formula C8H9ClN4 . It has a molecular weight of 196.64 . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)n1cnc2cnc(Cl)nc12 . The InChI key is RIBKWYDHQVKCIF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 196.64 . The CAS number is 890093-94-4 . It has a density of 1.4±0.1 g/cm3 and a boiling point of 277.4±46.0 °C at 760 mmHg .

Scientific Research Applications

Catalysis and Reaction Mechanisms

2-Chloro-9-isopropyl-9H-purine and its derivatives are widely used in various chemical reactions. For instance, 2-amino-9-benzyl-6-chloro-9H-purine undergoes hydrolysis and alcoholysis reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), leading to the formation of various purine derivatives (Linn, McLean, & Kelley, 1994). Additionally, reactions of 2-chloro-9-phenyl-9H-purine with different nucleophiles have been studied, providing insights into the chemical reactivity and potential applications of chloro-purine compounds (Tanji, Kubota, Yamamoto, & Higashino, 1987).

Antiviral Research

Compounds like 9-benzyl-2-chloro-6-(dimethylamino)-9H-purines have been synthesized and tested for antiviral activity, particularly against rhinoviruses. These compounds represent a class of antiviral agents with promising in vitro activity, and the introduction of a 2-chloro substituent has been found to significantly increase their antiviral potency (Kelley, Linn, Krochmal, & Selway, 1988).

Antimycobacterial Applications

Research has also been conducted on the antimycobacterial activity of purine derivatives. For example, 9-benzylpurines carrying a chlorine atom in the 2-position, like 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, have shown high antimycobacterial activity. These compounds are considered potential antituberculosis drugs due to their efficacy and low toxicity (Bakkestuen, Gundersen, & Utenova, 2005).

Coordination Chemistry

In coordination chemistry, this compound derivatives have been used to form complexes with metals like platinum. Such compounds exhibit interesting structural and coordination properties, contributing to the understanding of metal-purine interactions (Trávníček & Štarha, 2013).

Chemical Synthesis and Modification

This compound serves as an important intermediate in chemical synthesis. It has been used in Sonogashira cross-coupling reactions to produce various purine derivatives, demonstrating its versatility in synthetic chemistry (Ibrahim, Chevot, & Legraverend, 2011).

Future Directions

Future research could focus on the synthesis of novel purine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the development of new antiviral agents inspired by natural products like purines could be a promising direction .

Properties

IUPAC Name

2-chloro-9-propan-2-ylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5(2)13-4-11-6-3-10-8(9)12-7(6)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBKWYDHQVKCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=CN=C(N=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289904
Record name 2-Chloro-9-(1-methylethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890093-94-4
Record name 2-Chloro-9-(1-methylethyl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890093-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-9-(1-methylethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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